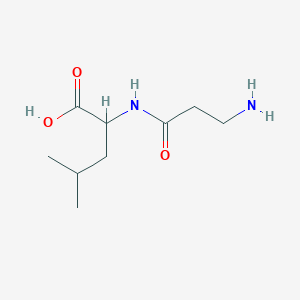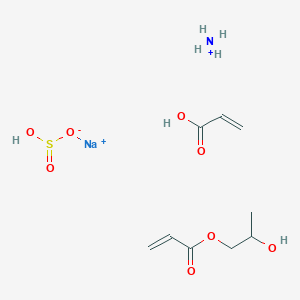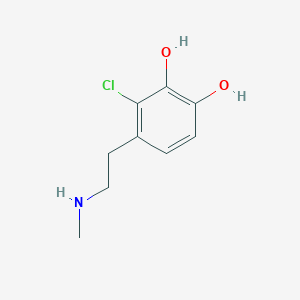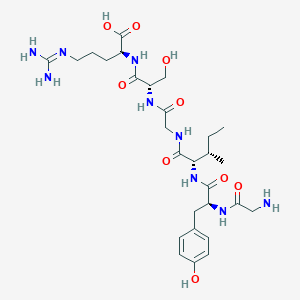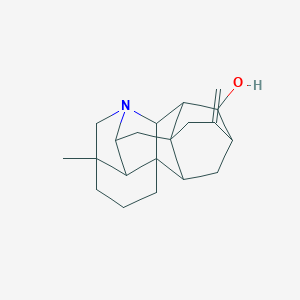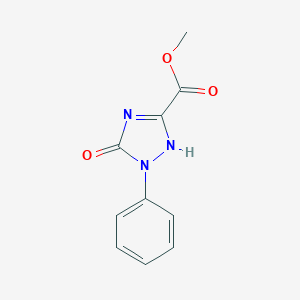![molecular formula C13H26N2O5Si B025671 N-[5-(三甲氧基甲硅烷基)-2-氮杂-1-氧代戊基]己内酰胺 CAS No. 106996-32-1](/img/structure/B25671.png)
N-[5-(三甲氧基甲硅烷基)-2-氮杂-1-氧代戊基]己内酰胺
描述
Synthesis Analysis
The synthesis of caprolactam, a closely related compound, has been extensively studied. Kumar et al. (2019) provided a comprehensive review of the transformation of different substrates such as cyclohexanone oxime and cyclohexanone into caprolactam, focusing on a wide range of catalysts including both homogeneous and heterogeneous systems (Kumar et al., 2019). Additionally, Anilkumar and Hoelderich (2015) described a one-step synthesis of caprolactam from cyclohexanone via a combined liquid phase ammoximation and Beckmann rearrangement, using Nb-MCM-41 catalysts (Anilkumar & Hoelderich, 2015).
Molecular Structure Analysis
The molecular structure of caprolactam and its derivatives has been a key focus in research due to their significance in polymer synthesis. Studies such as those by Goodman and Vachon (1984) have explored the anionic polymerization of caprolactam, providing insights into the molecular structure and how it influences polymerization (Goodman & Vachon, 1984).
Chemical Reactions and Properties
Caprolactam derivatives undergo various chemical reactions, notably the Beckmann rearrangement, which is crucial in their transformation into functional materials. For instance, Tarkin-Tas and Mathias (2010) discussed the Beckmann rearrangement reaction of a caprolactam derivative, highlighting its potential in creating novel materials (Tarkin-Tas & Mathias, 2010).
Physical Properties Analysis
The physical properties of caprolactam and its derivatives, such as melting point, solubility, and crystallinity, are crucial for their industrial applications. Lai et al. (2012) explored the copolymerization of caprolactam with other materials, providing insights into the physical properties and how they can be tuned for specific applications (Lai et al., 2012).
科学研究应用
合成和聚合
- 一项研究描述了 ε-己内酰胺的功能衍生物的合成,该衍生物可以进行均聚和共聚,生成具有酮基或羟基的聚合物。这些聚合物对热和光交联敏感,表明在新型材料开发中的应用 (Tarkin-Tas & Mathias,2010)。
药物递送系统
- 通过接枝三甲氧基硅烷末端官能化聚合物制备的阳离子聚(ε-己内酯)改性空心介孔二氧化硅纳米粒子,显示出作为高效药物载体的潜力。这意味着使用三甲氧基硅烷官能化聚合物来创建靶向药物递送机制 (Zhang 等人,2013)。
材料科学和工程
- 对用于制造交联材料的三甲氧基硅烷基官能化远端聚乳酸的研究暗示了在涂料、粘合剂和复合材料中的应用。这些官能化聚合物提供了增强的反应性和创造具有特定性能的先进材料的潜力 (Kricheldorf & Hachmann Thießen,2005)。
安全和危害
“N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam” is classified as an eye irritant (Eye Irrit. 2A H319) according to the GHS-US classification . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
作用机制
Target of Action
It is primarily used as an intermediate in organic synthesis , suggesting that its targets may vary depending on the specific reactions it is involved in.
Action Environment
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is sensitive to moisture and water, reacting slowly with them . This suggests that environmental factors such as humidity could influence its action, efficacy, and stability. It is typically stored at room temperature .
属性
IUPAC Name |
2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOUXCBUKZRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam interact with trivalent cations, and what are the implications of this interaction?
A1: N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam, when functionalized onto mesoporous silica, exhibits the ability to bind trivalent cations like aluminum and scandium. [] This interaction occurs through two primary mechanisms:
- Coordination with both the silica surface and the ligand: This was observed for both aluminum and scandium. Interestingly, while aluminum adopted different coordination numbers depending on whether it was bound to the silica or the ligand, scandium maintained a consistent coordination number in both scenarios. []
- Susceptibility to acid hydrolysis: The functionalized silica, upon interaction with trivalent cations, can undergo degradation. Two main degradation pathways were identified: detachment of the ligand from the silica surface and opening of the seven-membered ring within the ligand structure. This ring-opening, while a form of degradation, could potentially prove beneficial by reducing steric hindrance and promoting more efficient metal binding. []
Q2: What are the potential applications of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam functionalized mesoporous silica in materials science?
A2: The ability of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam functionalized mesoporous silica to selectively bind trivalent cations makes it a promising material for various applications, including:
- Selective separation of metal ions: The differing binding mechanisms and affinities towards various trivalent cations could be exploited to develop highly selective separation processes. []
- Catalysis: The complexation of metal ions onto the functionalized silica surface can create catalytic sites with tailored activity and selectivity for specific chemical reactions. []
- Sensing applications: The interaction of specific metal ions with the functionalized silica could be transduced into detectable signals, enabling the development of sensitive and selective chemical sensors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
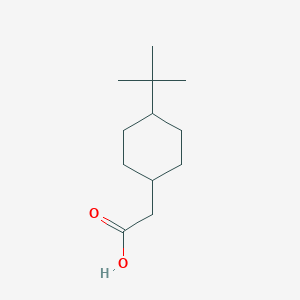

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
